molecular formula C11H17ClN2O2 B1381039 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride CAS No. 1803592-00-8

2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride

Cat. No. B1381039
M. Wt: 244.72 g/mol
InChI Key: KGENCZVNJOZDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride” is a chemical compound with the molecular formula C11H17ClN2O2 . It is also known as Acetamide, N-(2-methoxyphenyl)-, and has a molecular weight of 165.1891 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature .


Molecular Structure Analysis

The molecular structure of “2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride” can be represented by the InChI code: 1S/C9H12N2O2.ClH/c1-13-8-4-2-7(3-5-8)11-9(12)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study focused on the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, exploring various substitutions and their biological evaluation as opioid kappa agonists. This research is significant for understanding the chemical properties and potential therapeutic applications of compounds similar to 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride (Barlow et al., 1991).

Metabolism Studies

  • Another study investigated the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This research provides insights into the metabolic pathways and potential environmental impact of related compounds (Coleman et al., 2000).

Green Synthesis Applications

  • Research on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes, highlights the potential for environmentally friendly production methods for related chemicals (Zhang Qun-feng, 2008).

Molecular Structure Analysis

  • The study of the molecular structure and docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide as an anticancer drug showcases the importance of structural analysis in drug development (Sharma et al., 2018).

Hydrogen Bond Studies

  • Hydrogen bond studies in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides provide insights into the chemical bonding and interactions relevant to similar compounds (Romero & Margarita, 2008).

Future Directions

The future directions for “2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in drug development. The 2-aminothiazole scaffold, for instance, is a characteristic structure in drug development and has several biological activities, making it a promising area for future research .

properties

IUPAC Name

2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-15-10-5-3-2-4-9(10)6-7-13-11(14)8-12;/h2-5H,6-8,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGENCZVNJOZDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride

CAS RN

1803592-00-8
Record name Acetamide, 2-amino-N-[2-(2-methoxyphenyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803592-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.